4-(tert-butyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2S2/c1-25(2,3)18-11-9-17(10-12-18)22(33)27-15-20-29-30-24(31(20)19-7-5-4-6-8-19)35-16-21(32)28-23-26-13-14-34-23/h4-14H,15-16H2,1-3H3,(H,27,33)(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPBZSHOZVDSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. A general synthetic route may include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes.
Coupling of the Thiazole and Triazole Rings: The thiazole and triazole rings can be coupled through a nucleophilic substitution reaction, where the thiazole derivative reacts with a halogenated triazole derivative.
Introduction of the Benzamide Moiety: The final step involves the coupling of the intermediate with 4-(tert-butyl)benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thioether linkage.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially forming amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound 4-(tert-butyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibits a range of applications primarily in the fields of medicinal chemistry and pharmacology. This article discusses its structural characteristics, biological activities, and potential therapeutic uses, supported by comprehensive data tables and case studies.
Molecular Formula and Weight
- Molecular Formula : C25H25FN6O2S2
- Molecular Weight : 524.6 g/mol
IUPAC Name
The IUPAC name for the compound is:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. The thiazole and triazole moieties are known for their ability to disrupt microbial cell wall synthesis and inhibit essential enzymes in bacteria and fungi.
Anticancer Activity
The compound has shown promise in anticancer research. Triazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Case studies have demonstrated that triazole-containing compounds can effectively target specific cancer types by interfering with tumor growth signaling pathways.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of various enzymes involved in disease processes. For instance, the thiazole ring may interact with active sites of enzymes, leading to inhibition of their activity. This property is particularly relevant in developing treatments for diseases where enzyme dysregulation is a factor.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related triazole compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of cell membrane integrity.
- Cancer Research : In vitro studies on cancer cell lines treated with similar triazole derivatives showed a reduction in cell viability and increased rates of apoptosis. The compounds were found to modulate key signaling pathways involved in cell survival.
- Enzyme Targeting : Research involving enzyme assays indicated that derivatives of this compound could effectively inhibit certain kinases implicated in cancer progression, suggesting a pathway for therapeutic development.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogues
Triazole-Thiazole Hybrids
- N-(5-((1H-1,2,4-triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-4-carboxamide derivatives (): These compounds share the tert-butylbenzamide and triazole-thiazole motifs but lack the thioether linkage. The absence of the sulfur bridge may reduce metabolic stability compared to the target compound .
- N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (): Replace the thiazole with a pyrazole ring, altering electronic properties. Pyrazole’s weaker basicity compared to thiazole could diminish interactions with biological targets .
Thiadiazole and Isoxazole Derivatives
- N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (): Features a thiadiazole core instead of triazole. The isoxazole substituent may confer different pharmacokinetic profiles .
- 4-tert-butyl-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide (): Combines triazole and thiadiazole rings. The fluorine substituent increases electronegativity, possibly improving membrane permeability compared to the target compound’s phenyl group .
Benzamide-Containing Compounds
- 4-Amino-N-(4-(substitutedbenzo[d]oxazol-2-ylamino)phenyl)butanamide (): Replaces the triazole-thiazole system with a benzoxazole scaffold. Benzoxazole’s rigid structure may limit conformational flexibility, affecting binding to dynamic enzyme active sites .
Physicochemical Properties
Biological Activity
The compound 4-(tert-butyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a tert-butyl group and a thiazole and triazole moiety. Its molecular formula is , with a molecular weight of 485.63 g/mol. The presence of sulfur and nitrogen heterocycles contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The thiazole and triazole rings facilitate interactions through hydrogen bonding and hydrophobic interactions, which can modulate enzyme functions or receptor signaling pathways. This interaction potentially leads to:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation or survival.
- Alteration of Receptor Signaling : It can modify the activity of receptors associated with cancer cell growth.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported IC50 values indicating strong activity against various bacterial strains, suggesting its potential as an antibiotic agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Notably:
-
Cytotoxicity Studies : The compound demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values were reported in the range of 1.61 to 1.98 µg/mL .
Cell Line IC50 (µg/mL) MCF-7 1.61 ± 1.92 A549 1.98 ± 1.22 - Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with proteins primarily through hydrophobic contacts, which is crucial for its anticancer activity .
- Structure Activity Relationship (SAR) : Modifications to the phenyl ring significantly influence the cytotoxicity of related compounds, indicating that specific substitutions can enhance biological activity .
Case Studies
Several studies have explored the biological effects of related compounds:
- Evren et al. (2019) synthesized novel thiazole derivatives and tested their anticancer efficacy against NIH/3T3 mouse embryoblast cells and A549 cells, showing promising results for selectivity against cancer cells .
- A study on mercapto-substituted triazoles highlighted their chemopreventive effects and potential as anticancer agents through inhibition of key enzymes involved in cancer progression .
Q & A
Q. What are the critical reaction conditions to optimize the multi-step synthesis of this compound?
The synthesis involves sequential steps, including nucleophilic substitution, cyclization, and amide coupling. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., triazole ring formation) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency for thioether bond formation .
- Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation between the benzamide and triazole-thioethyl moieties .
- Purity monitoring : Use TLC and HPLC to track intermediates, ensuring >95% purity before proceeding to subsequent steps .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl group at 4-position, thiazole-thioethyl linkage) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 599.51) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide) .
Advanced Research Questions
Q. How can molecular docking simulations guide target identification for this compound?
- Target selection : Prioritize proteins with known interactions with benzamide or thiazole derivatives (e.g., kinases, DNA topoisomerases) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking, applying flexible ligand/rigid receptor protocols .
- Validation : Cross-validate docking results with experimental binding assays (e.g., SPR or ITC) to quantify affinity (KD values) .
- Example : identified potential binding to EGFR kinase (ΔG = -9.2 kcal/mol), suggesting anticancer relevance .
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Thiazole modifications : Replacing the thiazole-2-ylamino group with imidazole reduces antimicrobial activity (MIC increased from 2 µg/mL to >64 µg/mL) .
- Triazole substitution : Introducing electron-withdrawing groups (e.g., 3,4-dichlorophenyl) enhances cytotoxicity (IC50 = 1.8 µM vs. 12.3 µM for phenyl) .
- Benzamide optimization : Methoxy groups at the benzamide meta position improve solubility (logP reduced from 3.2 to 2.5) without compromising activity .
Q. How can contradictions in bioactivity data across studies be resolved?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and protocols (e.g., MTT assay at 48 hrs) .
- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-study variability .
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values against MCF-7 cells) to identify outliers and establish consensus .
Q. What in vitro models are appropriate for evaluating mechanism of action?
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., caspase-3) .
- Antimicrobial profiling : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
